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Compound Name: 5-Fluorobenzo[d]oxazole-2-thiol

Cat. No.: B081689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole and its derivatives represent a pivotal class of heterocyclic compounds in

medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural

resemblance to endogenous purine bases allows for favorable interactions with various

biopolymers, making them attractive scaffolds for the design of novel therapeutic agents.[1]

This technical guide provides a comprehensive overview of the significant biological activities

of benzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-

inflammatory properties. This document is intended to serve as a resource for researchers and

professionals in the field of drug discovery and development, offering quantitative data, detailed

experimental methodologies, and visualizations of key signaling pathways.

Anticancer Activity
Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting

cytotoxicity against a wide range of human cancer cell lines.[2][3] Their mechanisms of action

are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for

cancer cell proliferation, survival, and angiogenesis.

Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of various benzoxazole derivatives has been quantified through in vitro

cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
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The following table summarizes the IC50 values of selected benzoxazole derivatives against

various cancer cell lines.
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Compound ID Cancer Cell Line IC50 (µM) Reference

VEGFR-2 Inhibitors

12l HepG2 (Liver) 10.50 [4]

12l MCF-7 (Breast) 15.21 [4]

8d HepG2 (Liver) 2.43 [5]

8d HCT116 (Colon) 2.79 [5]

8d MCF-7 (Breast) 3.43 [5]

14b HepG2 (Liver) 4.61 [6]

14o HepG2 (Liver) 3.95 [6]

14o MCF-7 (Breast) 4.054 [6]

Topoisomerase

Inhibitors

2-

Phenoxymethylbenzi

midazole (17)

Eukaryotic DNA

topoisomerase I
14.1 [7][8]

5-Amino-2-(p-

fluorophenyl)benzoxa

zole (3)

Eukaryotic DNA

topoisomerase I
132.3 [7][8]

5-Chloro-2-(p-

methylphenyl)benzoxa

zole (4)

Eukaryotic DNA

topoisomerase II
22.3 [7][8]

2-(p-

Nitrobenzyl)benzoxaz

ole (6)

Eukaryotic DNA

topoisomerase II
17.4 [7][8]

Other Anticancer

Derivatives

3c MCF-7 (Breast) 4 [9]

3b MCF-7 (Breast) 12 [9]
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3e Hep-G2 (Liver) 17.9 [9]

BB MCF-7 (Breast) 0.022

BB MDA-MB (Breast) 0.028

Key Signaling Pathways in Anticancer Activity
Benzoxazole derivatives exert their anticancer effects by modulating several critical signaling

pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,

the formation of new blood vessels, which is essential for tumor growth and metastasis.

Several benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors.[1][2][4][5]
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VEGFR-2 signaling pathway inhibited by benzoxazole derivatives.
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Topoisomerases are nuclear enzymes that are essential for resolving topological problems in

DNA during replication, transcription, and chromosome segregation. Benzoxazole derivatives

can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavable complex, which leads

to DNA strand breaks and ultimately apoptosis.[7][8]
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Mechanism of topoisomerase inhibition by benzoxazole derivatives.
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Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Materials:

Benzoxazole derivatives

Human cancer cell lines (e.g., MCF-7, HepG2)

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Phosphate Buffered Saline (PBS)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO) or Solubilization Solution

96-well plates

Humidified incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 1-3 × 10^4 cells/mL in 190 µL of

complete culture medium.[9] Incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture

medium. The final concentrations may range from 0.5 to 128 µg/mL.[9] Add 10 µL of the

compound dilutions to the respective wells.[9] Include a vehicle control (e.g., DMSO) and a

positive control (e.g., ellipticine at 0.01 mM).[9]
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Incubation: Incubate the plates for 48-72 hours in a humidified incubator.[9]

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an

additional 4 hours.[9]

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or a

suitable solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. A reference wavelength of 630 nm can be used to subtract background

absorbance.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC50 value is determined by plotting the percentage of viability against the logarithm of the

compound concentration.

Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of

pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as

fungi.[11][12]

Quantitative Data: Minimum Inhibitory Concentration
(MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial

agent that prevents visible growth of a microorganism. The following table presents the MIC

values of representative benzoxazole derivatives against various microbial strains.
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Compound ID Microbial Strain MIC (µg/mL) Reference

Antibacterial Activity

Compound 10 Bacillus subtilis 1.14 x 10⁻³ (µM) [12]

Compound 24 Escherichia coli 1.40 x 10⁻³ (µM) [12]

Compound 13
Pseudomonas

aeruginosa
2.57 x 10⁻³ (µM) [12]

Compound 16
Klebsiella

pneumoniae
1.22 x 10⁻³ (µM) [12]

Compound 1 S. lutea 20 [13]

Compound 1 E. coli 39 [13]

IIIa-IIIe
Various Bacteria &

Fungi
15.6 - 500 [14]

Antifungal Activity

Compound 19 Aspergillus niger 2.40 x 10⁻³ (µM) [12]

Compound 1 Candida albicans 0.34 x 10⁻³ (µM) [12]

Experimental Protocol: Broth Microdilution Method for
MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of

antimicrobial agents.[15][16][17][18]

Materials:

Benzoxazole derivatives

Bacterial or fungal strains

Mueller-Hinton Broth (MHB) or other appropriate growth medium

Sterile 96-well microtiter plates
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Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Incubator

Procedure:

Preparation of Antimicrobial Dilutions: Prepare a 2-fold serial dilution of the benzoxazole

derivatives in the appropriate broth directly in the 96-well microtiter plates.[19] The final

volume in each well should be 100 µL.[19]

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to

match a 0.5 McFarland standard. Dilute this suspension 1:1000 in broth to achieve a final

inoculum concentration of approximately 5 x 10^5 CFU/mL.[19]

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate,

resulting in a final volume of 200 µL.[19]

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility

control well (broth only).

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at an appropriate

temperature and duration for fungi.[16]

Reading Results: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth (no turbidity) compared to the growth control well.
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Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity
Certain benzoxazole derivatives have demonstrated potent anti-inflammatory properties,

primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2)

and pro-inflammatory cytokines such as IL-6.[20][21][22][23][24]

Quantitative Data: In Vitro and In Vivo Anti-inflammatory
Activity
The anti-inflammatory efficacy of benzoxazole derivatives is assessed by their ability to inhibit

inflammatory enzymes and reduce inflammation in animal models.

Compound ID Target Assay IC50 (µM) Reference

Methyl-2-amino

benzoxazole

carboxylate

Tosylate

COX-2 In vitro 11.5 (µg/ml) [20]

Compound 62 COX-2 In vitro 0.04 [22]

3g IL-6 In vitro 5.09 [21][24]

3d IL-6 In vitro 5.43 [21][24]

3c IL-6 In vitro 10.14 [21][24]

2c NO In vitro 16.43 [25]

2d NO In vitro 14.72 [25]

3d NO In vitro 13.44 [25]

Key Signaling Pathway in Anti-inflammatory Activity
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins,

which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major
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strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side

effects compared to non-selective NSAIDs.[23]
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COX-2 inhibition pathway by benzoxazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw
Edema in Rats
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The carrageenan-induced paw edema model is a classic and reliable in vivo assay for

evaluating the anti-inflammatory activity of new compounds.[26][27][28][29]

Materials:

Benzoxazole derivatives

Male Wistar rats (180-190 g)[28]

Carrageenan (1% w/v suspension in saline)

Plethysmometer

Vehicle (e.g., saline, DMSO)

Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)[28]

Procedure:

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week

before the experiment.[28]

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard

group (Indomethacin), and test groups receiving different doses of the benzoxazole

derivatives (e.g., 200 mg/kg, administered intraperitoneally).[28]

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat

using a plethysmometer.

Compound Administration: Administer the vehicle, standard drug, or test compounds to the

respective groups.

Induction of Edema: Thirty minutes after compound administration, inject 0.2 mL of 1%

carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[28]

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4

hours) after the carrageenan injection.[28]
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Data Analysis: Calculate the percentage of inhibition of edema for each group compared to

the control group. A significant reduction in paw volume in the treated groups indicates anti-

inflammatory activity.

Conclusion
Benzoxazole derivatives constitute a versatile and promising class of compounds with a wide

array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-

inflammatory agents warrants further investigation and development. This technical guide

provides a foundational resource for researchers, summarizing key quantitative data, outlining

essential experimental protocols, and visualizing the underlying mechanisms of action. The

continued exploration of the structure-activity relationships and optimization of lead compounds

within the benzoxazole family hold significant potential for the discovery of novel and effective

therapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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